2-(1,3-dioxoisoindolin-2-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide
Description
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide features a 1,3-dioxoisoindolin-2-yl core linked via an acetamide group to a pyridin-3-ylmethyl substituent bearing a furan-3-yl moiety.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-18(11-23-19(25)16-3-1-2-4-17(16)20(23)26)22-9-13-7-15(10-21-8-13)14-5-6-27-12-14/h1-8,10,12H,9,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKRJXLKFJBEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC3=CC(=CN=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the phthalimide derivative, followed by the introduction of the pyridine and furan rings through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindolin-2-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group on the pyridine ring can produce an amine derivative.
Scientific Research Applications
2-(1,3-dioxoisoindolin-2-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The phthalimide moiety can bind to proteins and enzymes, potentially inhibiting their activity. The pyridine and furan rings can also interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Core Structure: 1,3-Dioxoisoindolin Derivatives
- 3-Chloro-N-phenyl-phthalimide (): Core: 1,3-dioxoisoindolin-2-yl with chloro and phenyl substituents. Applications: Used in synthesizing polyimide monomers, emphasizing its role in polymer chemistry. Lacks the acetamide linker and pyridine/furan groups present in the target compound, limiting direct pharmacological relevance .
Acetamide-Linked Heterocycles
- Pyridine-Containing Acetamides ():
- Examples:
- 2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide
- 2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide Key Features: Pyridine rings interact with HIS163 in SARS-CoV-2 main protease, with acetamide linkers forming hydrogen bonds (e.g., ASN142, GLN189). The target compound’s pyridin-3-ylmethyl group may adopt similar interactions, while its furan-3-yl substituent could modulate steric or electronic properties .
- Anti-Exudative Acetamides (): Example: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Activity: Tested at 10 mg/kg against diclofenac sodium (8 mg/kg). Furan-2-yl in triazole derivatives shows anti-inflammatory effects, but furan-3-yl in the target compound may exhibit distinct pharmacokinetics due to positional isomerism .
Furan-Containing Analogs
- N-(5-(2-((TBDMS)oxy)-1-hydroxyethyl)furan-3-yl)acetamide (): Structure: Furan-3-yl with acetamide and hydroxyl groups, protected by TBDMS.
Comparative Data Table
Key Research Findings and Implications
Structural Flexibility : The acetamide linker in the target compound allows modular substitution, as seen in pyridine- and furan-containing analogs, enabling optimization for target-specific interactions .
Synthetic Challenges : Furan-3-yl’s meta-substitution (vs. furan-2-yl in ) may require tailored protection/deprotection strategies, as suggested by TBDMS use in .
Biological Activity
2-(1,3-Dioxoisoindolin-2-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a phthalimide moiety with pyridine and furan rings, which may facilitate interactions with various biological macromolecules. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C20H15N3O4
Structural Features
| Feature | Description |
|---|---|
| Phthalimide Moiety | Provides potential for enzyme inhibition |
| Pyridine Ring | May interact with nucleic acids |
| Furan Ring | Can undergo oxidation reactions |
The biological activity of this compound is thought to arise from its ability to bind to specific proteins and enzymes. The phthalimide moiety can inhibit enzyme activity, while the pyridine and furan rings may interact with nucleic acids, thereby affecting gene expression and cellular processes. This dual mechanism suggests potential applications in drug discovery and development.
Antimicrobial Activity
Recent studies have shown that derivatives of similar structural classes exhibit significant antimicrobial properties. For instance, compounds related to 1,3-dioxolanes demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 625–1250 µg/mL |
| Compound 2 | Pseudomonas aeruginosa | 625 µg/mL |
| Compound 3 | Candida albicans | Significant inhibition |
Cytotoxicity Studies
In vitro studies have also indicated that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HePG2 (liver cancer). The presence of electron-withdrawing groups in the structure enhances the ability to inhibit cancer cell proliferation .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF7 | 20.51 ± 2.3 |
| Compound B | HePG2 | 18.16 ± 1.1 |
Case Studies
Research has documented several case studies where structurally related compounds have been synthesized and tested for their biological activities. For example, a study focusing on the synthesis of new enantiomerically pure dioxolane derivatives revealed significant antibacterial and antifungal activities . The investigation highlighted that the structural modifications significantly influenced the biological efficacy.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-(1,3-dioxoisoindolin-2-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide, and how do they influence its reactivity?
- Answer : The compound combines a 1,3-dioxoisoindolin-2-yl moiety (a phthalimide derivative) with a pyridine-furan hybrid scaffold linked via an acetamide bridge. The phthalimide group is electron-withdrawing, which may enhance electrophilic reactivity at the acetamide carbonyl . The furan-pyridine system introduces π-π stacking potential and hydrogen-bonding sites, critical for intermolecular interactions in catalysis or supramolecular chemistry .
Q. What synthetic methodologies are optimal for preparing this compound?
- Answer : A plausible route involves anodic C–N coupling using hypervalent iodine intermediates (e.g., generated electrochemically), as demonstrated for structurally similar acetamides . Key steps include:
- Step 1 : Functionalization of the pyridine-furan precursor via nucleophilic substitution or cross-coupling.
- Step 2 : Coupling with the phthalimide-acetamide fragment under iodine(III)-mediated conditions (yields ~70–75% with controlled isomer ratios) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or DMF/water recrystallization to resolve isomers .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Answer :
- NMR : H and C NMR to confirm regiochemistry of the furan-pyridine linkage and acetamide connectivity. Aromatic proton splitting patterns (e.g., doublets in furan C3-H) are diagnostic .
- X-ray crystallography : Essential for resolving positional isomerism (e.g., o- vs. p-substitution in phthalimide derivatives) .
- HRMS : To verify molecular formula, particularly for distinguishing isobaric byproducts .
Advanced Research Questions
Q. How can researchers address challenges in isolating positional isomers during synthesis?
- Answer : Isomer formation (e.g., o- vs. p-substitution on the phthalimide) is common in iodine(III)-mediated reactions. Mitigation strategies include:
- Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) favor kinetic control, reducing isomer byproducts .
- Temperature optimization : Lower temperatures (<50°C) suppress thermodynamic equilibration of isomers .
- Chromatographic separation : Use of reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) enhances resolution .
Q. What mechanistic insights explain the role of hypervalent iodine in synthesizing this compound?
- Answer : Hypervalent iodine (e.g., iodobenzene diacetate) acts as a dual electrophile and oxidant. The proposed mechanism involves:
- Electrophilic activation : Iodine(III) coordinates to the pyridine nitrogen, facilitating nucleophilic attack by the phthalimide-acetamide fragment.
- Oxidative coupling : Single-electron transfer (SET) from the pyridine-furan system generates radical intermediates, enabling C–N bond formation .
- Side reactions : Competing pathways (e.g., overoxidation of furan) can be suppressed using stoichiometric iodine(III) (5 equiv.) and short reaction times (<2 h) .
Q. How can researchers design biological activity assays for this compound?
- Answer : While direct biological data are unavailable, structure-activity relationship (SAR) hypotheses can guide assay design:
- Target selection : Prioritize kinases or GPCRs due to the pyridine-furan scaffold’s prevalence in kinase inhibitors (e.g., imatinib analogs) .
- In vitro models : Use HEK293 or HeLa cells for cytotoxicity screening (MTT assay) and SPR-based binding studies for target validation.
- Control compounds : Compare with known phthalimide derivatives (e.g., thalidomide analogs) to assess immunomodulatory potential .
Q. What factors influence the compound’s stability under storage and experimental conditions?
- Answer :
- Hydrolysis susceptibility : The acetamide bond may hydrolyze under acidic/basic conditions. Stability testing via HPLC at pH 2–9 (37°C) is recommended .
- Light sensitivity : Phthalimide derivatives are prone to photodegradation; store in amber vials at –20°C under inert atmosphere .
- Oxidative degradation : Furan rings oxidize readily; add antioxidants (e.g., BHT) to solutions for long-term storage .
Q. How can contradictory data on reaction yields or isomer ratios be resolved?
- Answer : Discrepancies often arise from:
- Unoptimized stoichiometry : Excess iodine(III) (>5 equiv.) increases byproduct formation. Titrate reagents using DoE (Design of Experiments) .
- Analytical variability : Cross-validate NMR and LC-MS data with internal standards (e.g., deuterated analogs) .
- Isomer misassignment : Use 2D NMR (e.g., NOESY) to confirm spatial proximity of substituents .
Methodological Guidelines
- Synthesis Optimization : Prioritize iodine(III)-mediated coupling with real-time monitoring (e.g., in situ IR for carbonyl group tracking) .
- Data Validation : Cross-reference crystallographic data with computational models (e.g., DFT for bond-length validation) .
- Biological Testing : Include positive controls (e.g., staurosporine for kinase assays) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
